trans-2-Aminomethyl-cyclohexylamine

Description

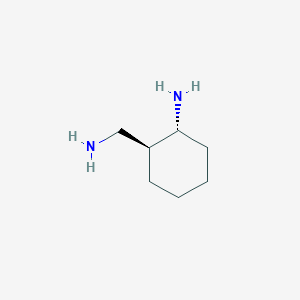

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYYQGFCSKJGDO-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24716-89-0 | |

| Record name | trans-2-Aminomethyl-cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stereochemistry and Synthetic Pathways of trans-2-Aminomethyl-cyclohexylamine

Abstract

trans-2-Aminomethyl-cyclohexylamine is a vicinal diamine built upon a rigid cyclohexane scaffold. Its defined spatial arrangement and chiral nature make it a valuable building block, particularly in the fields of medicinal chemistry and asymmetric catalysis. The stereochemical integrity of this compound is paramount, as the biological activity and catalytic efficiency of its derivatives are often dependent on a specific enantiomer. This guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, details validated methods for its stereoselective synthesis and resolution, and outlines modern analytical techniques for its characterization. The causality behind methodological choices is emphasized to provide researchers, scientists, and drug development professionals with a practical and foundational understanding of this important chemical entity.

Elucidation of the Core Structure and Stereoisomerism

This compound possesses the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol [1]. The structure consists of a cyclohexane ring substituted at adjacent carbons (C1 and C2) with a primary amine (-NH₂) and an aminomethyl group (-CH₂NH₂).

The designation "trans" signifies that the two substituents are on opposite sides of the cyclohexane ring's plane. This arrangement is crucial as it imparts a rigid, well-defined three-dimensional structure, a desirable trait in drug design and ligand development[2].

The Criticality of Chirality: The C1 and C2 atoms are both chiral centers, giving rise to stereoisomerism. For the trans configuration, two non-superimposable mirror images, or enantiomers, exist:

-

(1R,2R)-2-(Aminomethyl)cyclohexan-1-amine

-

(1S,2S)-2-(Aminomethyl)cyclohexan-1-amine

These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. This differentiation is of profound importance in pharmacology, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even detrimental[3].

Caption: Chair conformations of the (1R,2R) and (1S,2S) enantiomers.

Stereoselective Synthesis and Resolution Strategies

Achieving enantiomeric purity is a primary objective when utilizing this compound. This can be accomplished either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (resolution).

Synthesis of the Racemic Mixture

A common laboratory-scale synthesis involves the reductive amination of cyclohexanone. This multi-step process provides the foundational racemic mixture required for subsequent resolution.

Experimental Protocol: Reductive Amination of Cyclohexanone

-

Step 1: Iminium Formation: Cyclohexanone is reacted with an amine hydrochloride and potassium cyanide in an aqueous medium. This forms an intermediate iminium ion[4].

-

Step 2: Nucleophilic Attack: The cyanide ion attacks the iminium intermediate. The stereochemistry of this attack determines the initial ratio of cis to trans isomers[4].

-

Step 3: Reduction: The resulting aminonitrile is then reduced. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is typically employed to convert the nitrile group (-CN) to the aminomethyl group (-CH₂NH₂).

-

Causality Note: LiAlH₄ is chosen for its high reactivity and efficacy in reducing nitriles. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

-

Step 4: Work-up and Isolation: The reaction is carefully quenched with water and a strong base (e.g., NaOH) to neutralize the reaction mixture and precipitate aluminum salts. The product is then extracted with an organic solvent, dried, and purified by distillation to yield racemic this compound[5].

Caption: Workflow for the synthesis of racemic this compound.

Resolution of Enantiomers

Classical resolution via diastereomeric salt formation remains a robust and widely used technique for separating the enantiomers.

Experimental Protocol: Resolution with a Chiral Acid

-

Step 1: Salt Formation: The racemic diamine mixture is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of an enantiomerically pure chiral resolving agent, such as (S)-2-methoxyphenylacetic acid or tartaric acid, is added to the solution[6].

-

Causality Note: The choice of resolving agent is critical. It must form stable, crystalline salts with the amine. The resulting diastereomeric salts—(1R,2R)-amine•(S)-acid and (1S,2S)-amine•(S)-acid—must have significantly different solubilities in the chosen solvent system to allow for separation[6].

-

-

Step 2: Fractional Crystallization: The solution is allowed to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first. This solid is collected by filtration.

-

Step 3: Liberation of the Free Amine: The isolated diastereomeric salt is treated with a strong base (e.g., NaOH) to deprotonate the amine and liberate the free, enantiomerically pure diamine. The chiral acid remains in the aqueous layer as its salt.

-

Step 4: Extraction and Purification: The free amine is extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiopure product. The process can be repeated with the mother liquor to isolate the other enantiomer.

Analytical Characterization

Rigorous analytical methods are required to confirm the chemical structure, purity, and stereochemical integrity of the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation[7].

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environment. For the trans isomer, the protons on C1 and C2 typically show large coupling constants (J-values), indicative of a diaxial relationship in the dominant chair conformation. The signals for the amine protons (-NH₂) often appear as broad singlets and can be exchanged with D₂O, causing their disappearance from the spectrum, which is a key identification method[8].

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Primary amines exhibit characteristic N-H stretching absorptions. A pair of sharp bands is typically observed in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes[8].

| Technique | Expected Observation | Purpose |

| ¹H NMR | Signals for cyclohexyl, -CH₂-, and -NH₂ protons. Large J-coupling for H1/H2 confirms trans stereochemistry. | Structural confirmation and stereochemistry. |

| ¹³C NMR | 7 distinct carbon signals. | Confirms the carbon skeleton. |

| IR Spec. | Pair of sharp peaks at ~3350-3450 cm⁻¹. | Identification of primary amine functional groups[8]. |

| Mass Spec. | Molecular ion peak (M+) corresponding to C₇H₁₆N₂. Characteristic α-cleavage fragmentation. | Determination of molecular weight and fragmentation pattern[8]. |

| Caption: Summary of Spectroscopic Data for Structural Elucidation. |

Chiral Chromatography

To determine the enantiomeric purity or enantiomeric excess (ee) of the resolved product, chiral chromatography is the gold standard[9].

High-Performance Liquid Chromatography (HPLC):

-

Methodology: A chiral stationary phase (CSP) is used. These phases are designed to interact differently with each enantiomer, leading to different retention times[9][10].

-

Stationary Phase: Cellulose- or amylose-based CSPs are commonly effective for separating chiral amines[3].

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used.

-

Detection: A UV detector is commonly used if the molecule has a chromophore or if it has been derivatized.

-

Result: The two enantiomers will appear as two separate peaks in the chromatogram. The ratio of the peak areas is used to calculate the enantiomeric excess.

Caption: Workflow for the determination of enantiomeric excess (ee) by chiral HPLC.

Applications and Significance

The rigid trans backbone of 2-aminomethyl-cyclohexylamine makes it a privileged scaffold in medicinal chemistry. Its diamine nature allows it to serve as a versatile building block for synthesizing complex molecules. Derivatives have been explored for their potential as opioid receptor modulators and other central nervous system agents[11][12]. The defined stereochemistry is crucial, as receptor binding is highly specific to the three-dimensional shape of the molecule[11]. Furthermore, its enantiopure forms are valuable as chiral ligands in asymmetric catalysis and as resolving agents themselves.

Conclusion

This compound is a deceptively simple molecule whose utility is unlocked through a deep understanding of its stereochemistry. The successful application of this compound in advanced research and development hinges on the ability to synthesize or resolve it into its enantiomerically pure forms. The protocols and analytical workflows described herein provide a validated framework for achieving this goal. By appreciating the causality behind each experimental step—from the choice of reducing agent to the selection of a chiral resolving acid—scientists can confidently produce and characterize this important chemical building block for a new generation of pharmaceuticals and catalysts.

References

- ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.

- Westmont College. (2022, October 21). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.

- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

- Advanced ChemBlocks. (n.d.). (1R,2R)-2-(aminomethyl)cyclohexan-1-amine 97%.

- MySkinRecipes. (n.d.). tran-2-Methyl-cyclohexylamine.

- PubMed. (1985, December). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor.

- Benchchem. (n.d.). Structural Elucidation of 2-(Methylamino)cyclohexanone Hydrochloride: A Technical Guide.

- Guidechem. (n.d.). 2-trans-(cyclohexylaminomethyl)-1-cyclohexanol hydrochloride.

- (n.d.). Chiral Drug Separation.

- PubChem. (n.d.). trans-1,2-Bis(aminomethyl)cyclohexane.

- PrepChem.com. (n.d.). Preparation of cyclohexylamine.

- EvitaChem. (n.d.). trans-2-Aminomethyl-1-cyclohexanol.

- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- Sciencemadness Discussion Board. (2012, May 16). Synthesis of cyclohexylamine.

- ChemicalBook. (n.d.). Cyclohexylamine(108-91-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). TRANS-2-METHYLCYCLOHEXYLAMINE synthesis.

- NIST WebBook. (n.d.). trans-1,4-Bis(aminomethyl)cyclohexane.

- ResearchGate. (2006, January). Synthesis and biological activity of cyclohexylamine derivatives.

- PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.

- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.

- PubChem. (n.d.). 2-Methylcyclohexylamine, (1R,2S)-.

- Mendeley Data. (2023, August 12). NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures.

- PubMed. (2018, January 10). Application of ω-Transaminases in the Pharmaceutical Industry.

- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- International Journal of Pharmaceutical Sciences Review and Research. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION.

- PMC. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

- PubMed. (2025, March 21). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry.

- PubChem. (n.d.). Cyclohexanol, 2-(methylaminomethyl)-, trans-.

- R&D Chemicals. (n.d.). This compound, suppliers and manufacturers.

- University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.

- BOC Sciences. (n.d.). CAS 192323-07-2 trans-4-(Boc-aminomethyl)cyclohexylamine.

Sources

- 1. (1R,2R)-2-(aminomethyl)cyclohexan-1-amine 97% | CAS: 26853-49-6 | AChemBlock [achemblock.com]

- 2. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. - Mendeley Data [data.mendeley.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-2-Aminomethyl-cyclohexylamine for Materials Science

Abstract

This technical guide provides a comprehensive overview of trans-2-aminomethyl-cyclohexylamine, a cycloaliphatic diamine with significant potential in advanced materials science. We delve into its core physicochemical properties, explore its primary applications as a polymer building block and epoxy resin curing agent, and provide detailed experimental protocols for its characterization and use. This document is intended for researchers, chemists, and materials scientists seeking to leverage the unique structural and functional attributes of this molecule to develop next-generation polymers and composites with enhanced thermal and mechanical performance.

Introduction to this compound

This compound, also known as (2-aminocyclohexyl)methanamine, is a diamine featuring a primary aminomethyl group and a primary amino group attached to a cyclohexane ring in a trans configuration. This specific stereochemistry imparts a rigid, three-dimensional structure that is highly desirable in polymer science. Unlike linear aliphatic diamines, the fixed spatial arrangement of the amine functionalities on the cycloaliphatic backbone leads to polymers with distinct properties, including higher glass transition temperatures and improved mechanical strength.

The molecule possesses two primary amine groups with different steric environments and potentially different reactivities, making it a versatile building block for a range of materials, from high-performance epoxy resins to specialized polyamides. This guide will illuminate the key properties that make it a valuable component in the materials scientist's toolbox.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its successful application. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₇H₁₆N₂ | Inferred |

| Molecular Weight | 128.22 g/mol | Inferred |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~200-210 °C (estimated) | [1] |

| Density | ~0.95 g/cm³ | [1] |

| Solubility | Soluble in water, ethanol, methanol, and common organic solvents. | [1] |

Note: The structure image is a representative diagram. Exact values for properties like boiling point can vary with purity and pressure.

Applications in Materials Science

The unique structure of this compound makes it an excellent candidate for creating robust, high-performance materials.

Epoxy Resin Curing Agent

Cycloaliphatic amines are a well-established class of curing agents for epoxy resins, prized for conferring excellent mechanical properties, good color stability, and high heat distortion temperatures to the cured product.[2] The rigid cyclohexane backbone of this compound restricts the motion of the polymer chains in the crosslinked network, which is a primary reason for the enhanced thermal stability and higher glass transition temperature (Tg) compared to systems cured with more flexible linear aliphatic amines.[3]

Causality Behind Performance:

-

High Tg: The constrained, non-linear structure of the diamine creates a densely crosslinked network with reduced chain mobility, requiring more thermal energy to transition from a glassy to a rubbery state.[4]

-

Excellent Mechanical Properties: The rigid backbone contributes to a higher flexural modulus and overall stiffness in the final cured epoxy.[5]

-

Chemical Resistance: The stable cycloaliphatic structure enhances resistance to chemical attack compared to some linear amine systems.[6]

The reaction involves the nucleophilic attack of the primary amine groups on the oxirane (epoxy) rings of the epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), leading to the formation of a highly crosslinked, three-dimensional thermoset polymer network.[7]

Caption: Workflow for DSC analysis of a cured epoxy resin.

Safety and Handling

Like most amines, this compound should be handled with appropriate care. It is corrosive and can cause skin and eye irritation or burns. [8][9]Always use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the material in a well-ventilated area or a chemical fume hood. [9]

Conclusion

This compound is a compelling diamine for the development of advanced materials. Its rigid cycloaliphatic structure is the key to creating polymers and epoxy networks with superior thermal stability and mechanical robustness. By understanding its fundamental physicochemical properties and applying rigorous characterization protocols, researchers can effectively harness this molecule to engineer materials that meet the demanding performance criteria of modern applications in coatings, adhesives, composites, and advanced engineering plastics.

References

- Wang, J., et al. (2017). Mechanical and thermal properties of a room temperature curing epoxy resin and related hemp fibers reinforced composites. Composites Part B: Engineering.

- Ma, S. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin.

- [No Author]. (2024, October 15). Application of cyclohexylamine in polymer modification and its effect on material properties.

- Razack, N. A., & Varghese, L. A. (n.d.). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology.

- MDPI. (2026, January 9). Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. MDPI.

- Sáenz-Pérez, B., et al. (2025, September 25). Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures.

-

ChemistryTuition. (2014, October 8). Synthesis of Polyamides from [Video]. YouTube.

- Barbucci, R., et al. (n.d.). Synthesis and characterization of poly(amido-amine)s belonging to two different homologous series. Polymer.

- USDA. (2001, February 15). Cyclohexylamine.

- PCI Magazine. (2012, April 2). A New Epoxy Curing Agent with Long Pot Life and Fast Cure. PCI Magazine.

- Google Patents. (n.d.). EP0380029A2 - Bridged bis (cyclohexylamine) curing agents for epoxy resins.

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

- ResearchGate. (2025, August 10). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.

- Habib, A. K., & Karim, S. A. (2021, July 15). The Synthesis of a New Aliphatic Polyamide Based on Some Adamantane's Derivatives. International Journal of Drug Delivery Technology.

- ChemRxiv. (n.d.).

- PubChem. (n.d.). 2-Methylcyclohexylamine.

- Epochemie. (n.d.).

- ThreeBond. (n.d.). Curing Agents for Epoxy Resin.

- Echemi. (n.d.). This compound.

- ChemicalBook. (n.d.). 67579-84-4(TRANS-2-(DIETHYLAMINO)-CYCLOHEXYLAMINE) Product Description.

- Google Patents. (n.d.). JP2015093948A - Epoxy resin curing agent using bis(aminomethyl)cyclohexane, epoxy resin composition and cured product.

- Arabian Journal of Chemistry. (n.d.). Synthesis and characterization of new poly(ester-amide)s containing diarylidenecyclohexanone in the main chain.

- ResearchGate. (n.d.).

- ACS Publications. (2024, October 29). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.

- Thermo Scientific Acros. (n.d.). trans-2-Aminomethyl-1-cyclohexanol, 99+%.

- PubMed Central. (2012, August 17).

- R&D Chemicals. (n.d.). This compound, suppliers and manufacturers.

Sources

- 1. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]

- 2. CYCLOALIPHATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]

- 3. ijert.org [ijert.org]

- 4. Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0380029A2 - Bridged bis (cyclohexylamine) curing agents for epoxy resins - Google Patents [patents.google.com]

- 6. pcimag.com [pcimag.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. trans-2-Aminomethyl-1-cyclohexanol, 99+% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

Methodological & Application

Application Note: Stereoselective Synthesis of trans-2-Aminomethylcyclohexylamine (2-AMCA)

Executive Summary

This application note details the catalytic hydrogenation procedures for producing trans-2-aminomethylcyclohexylamine (2-AMCA) , a critical cycloaliphatic diamine used as a curing agent for epoxy resins and a key intermediate in pharmaceutical synthesis.

The synthesis presents a dual challenge: chemoselectivity (preventing deamination and secondary amine formation) and diastereoselectivity (favoring the thermodynamic trans-isomer over the kinetic cis-isomer). While standard heterogeneous hydrogenation of 1,2-disubstituted aromatics favors syn-addition (yielding cis), this protocol utilizes a Ruthenium-catalyzed high-temperature isomerization strategy to achieve high trans content (>70%) in a scalable batch process.

Chemo-Physical Context & Reaction Mechanism[1][2][3][4]

The Stereochemical Challenge

The hydrogenation of the precursor, 2-aminobenzylamine (2-ABA) (often derived from 2-aminobenzonitrile), proceeds through the saturation of the aromatic ring.

-

Kinetic Control: Heterogeneous catalysts (Rh, Ru, Pt) facilitate the syn-addition of hydrogen to the aromatic face. This kinetically favors the cis-isomer .

-

Thermodynamic Control: The trans-isomer (diequatorial conformation) is thermodynamically more stable. Accessing this isomer requires conditions that permit reversible dehydrogenation/rehydrogenation or enamine-imine tautomerization, typically achieved at temperatures

with specific catalyst active sites.

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway, highlighting the critical isomerization step.

Caption: Reaction pathway showing the kinetic preference for cis-2-AMCA and the thermal isomerization required to reach the trans-isomer.

Critical Parameters & Catalyst Selection

| Parameter | Recommendation | Rationale |

| Catalyst | 5% Ruthenium on Alumina (Ru/Al | Ru is superior to Rh for ring hydrogenation when trans-isomers are desired due to its higher activity in isomerization at elevated temperatures [1]. |

| Solvent | THF or Dioxane | Ethers are stable under reduction conditions. Alcohols (iPrOH) are viable but may alkylate amines at high T. |

| Additive | Ammonia (Liquid/Gas) | Mandatory. Suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the Schiff base intermediate back to the primary amine [2]. |

| Pressure | 70 – 100 bar (1000–1450 psi) | High hydrogen partial pressure is required to drive aromatic saturation. |

| Temperature | Step 1: 110°C (Hydrogenation)Step 2: 170°C (Isomerization) | A two-stage temperature ramp prevents exotherm runaways while ensuring thermodynamic equilibration in the final phase. |

Experimental Protocol: Synthesis of trans-2-AMCA

Safety Warning: This protocol involves high-pressure Hydrogen gas (flammable/explosive) and Ammonia (toxic/corrosive). All operations must be performed in a rated autoclave behind a blast shield with appropriate gas detection systems active.

Materials

-

Precursor: 2-Aminobenzylamine (Purity >98%)

-

Catalyst: 5% Ru/Al

O -

Solvent: Tetrahydrofuran (THF), anhydrous

-

Gases: Hydrogen (5.0 grade), Ammonia (anhydrous)

Equipment Setup

-

Reactor: 300 mL Hastelloy or Stainless Steel (316L) High-Pressure Autoclave.

-

Agitation: Gas-entrainment impeller (1000+ RPM) to ensure mass transfer.

-

Control: PID temperature controller with internal thermocouple.

Step-by-Step Procedure

-

Reactor Loading:

-

Charge the autoclave with 2-Aminobenzylamine (20.0 g, 164 mmol) .

-

Add THF (100 mL) .

-

Add 5% Ru/Al

O

-

-

Inerting & Ammonia Charge:

-

Seal the reactor. Purge with Nitrogen (

bar) to remove oxygen. -

Cool reactor to 10°C.

-

Charge Anhydrous Ammonia (15 g) . Technique: Condense ammonia into a sample cylinder and push with nitrogen, or feed directly if equipped with a liquid pump.

-

-

Hydrogenation (Kinetic Phase):

-

Pressurize with Hydrogen to 50 bar .

-

Set agitation to 1000 RPM .

-

Heat to 110°C . Maintain for 2 hours .

-

Observation: Hydrogen uptake should be rapid. Repressurize if pressure drops below 40 bar.

-

-

Isomerization (Thermodynamic Phase):

-

Increase temperature to 170°C .

-

Increase Hydrogen pressure to 90-100 bar .

-

Hold at these conditions for 4–6 hours .

-

Mechanistic Note: This high-temperature soak facilitates the desorption/readsorption mechanism required to convert cis to trans.

-

-

Work-up:

-

Cool reactor to <25°C.

-

Vent Hydrogen/Ammonia slowly into a scrubber (dilute sulfuric acid trap).

-

Purge with Nitrogen (

bar). -

Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the catalyst. Warning: Spent catalyst is highly pyrophoric. Keep wet.

-

Concentration: Remove THF via rotary evaporation.

-

-

Purification:

-

The crude oil is a mix of cis and trans isomers.

-

Distillation: Perform vacuum distillation (approx. 80-90°C at 5 mmHg).

-

Optional Enrichment: If higher trans purity is required, recrystallization of the amine salt (e.g., using HCl or Acetate) in ethanol can further enrich the trans-isomer.

-

Analytical Validation

To verify the cis/trans ratio, use Gas Chromatography (GC) or NMR.

GC Method[3]

-

Column: Amine-specific capillary column (e.g., Rtx-5 Amine or CP-Volamine).

-

Conditions: Injector 250°C, Detector (FID) 280°C. Ramp 100°C to 250°C at 10°C/min.

-

Retention: The cis-isomer typically elutes before the trans-isomer due to steric crowding and lower boiling point (check specific column interaction).

Process Workflow Diagram

Caption: Operational workflow for the two-stage batch hydrogenation process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or insufficient H2 pressure. | Check feed purity (Sulfur/Halogens poison Ru). Increase pressure to 100 bar. |

| High Secondary Amine | Insufficient Ammonia. | Increase NH |

| Low Trans Content | Isomerization temperature too low or time too short. | Increase Stage 2 temp to 180°C (ensure reactor safety limit). Extend hold time. |

| Ring Deamination | Temperature too high during Stage 1. | Strictly adhere to the 110°C limit until H2 uptake slows, then ramp to 170°C. |

References

-

Brake, L. D. (1972). Process for the preparation of cyclohexylamines by catalytic hydrogenation of anilines. U.S. Patent 3,696,108. Link (Foundational work on Ru-catalyzed isomerization of aromatic amines).

-

Greenfield, H. (1976). The Hydrogenation of Aromatic Amines. Annals of the New York Academy of Sciences. Link (Mechanistic insight into ammonia suppression of secondary amines).

- Roessler, F. (2018). Catalytic Hydrogenation of Nitriles and Imines. In Applied Homogeneous Catalysis with Organometallic Compounds.

-

BASF SE. (2010). Method for producing trans-1,2-diaminocyclohexane. Patent WO2010046337. Link (Analogous industrial procedure for trans-isomer enrichment via high-temperature Ru catalysis).

Application Note: trans-2-Aminomethyl-cyclohexylamine (t-AMC) in Platinum Drug Design

This guide details the utilization of trans-2-Aminomethyl-cyclohexylamine (t-AMC) in coordination chemistry, specifically focusing on its application in designing platinum(II) anticancer agents.

Executive Summary

This compound (t-AMC) represents a critical scaffold in the development of non-classical platinum(II) antitumor agents. Unlike the 1,2-diaminocyclohexane (DACH) ligand found in Oxaliplatin—which forms a 5-membered chelate ring—t-AMC forms a 6-membered chelate ring upon coordination. This structural expansion alters the "bite angle" at the metal center, modifying the kinetics of DNA aquation and the nature of the resulting DNA adducts. This guide provides a validated workflow for ligand resolution, complex synthesis, and structural characterization.

Ligand Architecture & Coordination Mechanics

The stereochemistry of the cyclohexane backbone is the determinant factor in the ligand's efficacy. The trans-isomer creates a rigid chair conformation that locks the amine groups into a specific spatial arrangement, preventing the "wobble" associated with cis-isomers.

Comparative Chelate Geometry

| Feature | 1,2-DACH (Oxaliplatin) | trans-2-AMC (t-AMC) |

| Chelate Ring Size | 5-Membered | 6-Membered |

| Bite Angle (N-Pt-N) | ~85° | ~91-94° |

| Steric Bulk | Planar/Rigid | Chair/Bulky |

| DNA Adduct Profile | 1,2-Intrastrand (GG) | Modified 1,2-GG & 1,3-GTG |

Mechanistic Implication: The 6-membered ring of the Pt(t-AMC) complex increases the steric demand around the platinum center. This steric hindrance reduces detoxification by glutathione (GSH) and alters the recognition of the Pt-DNA adduct by mismatch repair (MMR) proteins, potentially overcoming cisplatin resistance.

Experimental Protocols

Protocol A: Optical Resolution of this compound

Objective: To isolate the enantiomerically pure (1R,2R) or (1S,2S) ligand from the racemic trans-mixture.

Reagents:

-

Racemic this compound

-

L-(+)-Tartaric acid (Resolving agent)[1]

-

Solvent: Methanol/Water (9:1 v/v)

-

KOH (pellets)

Workflow:

-

Salt Formation: Dissolve 10 mmol of racemic t-AMC in 20 mL of Methanol/Water.

-

Addition: Slowly add 10 mmol of L-(+)-Tartaric acid dissolved in 10 mL of warm methanol.

-

Crystallization: Heat to reflux for 30 minutes, then allow to cool slowly to room temperature over 12 hours. The diastereomeric salt (typically the R,R-amine L-tartrate) will crystallize.

-

Recrystallization: Recrystallize the solid twice from hot methanol to achieve >98% enantiomeric excess (ee).

-

Free Base Liberation: Dissolve the purified tartrate salt in minimal water. Add KOH pellets until pH > 12. Extract the free amine with Dichloromethane (3 x 15 mL). Dry over MgSO₄ and evaporate.[2][3]

Protocol B: Synthesis of cis-Dichloro(trans-AMC)platinum(II)

Objective: Coordination of the bidentate ligand to the Pt(II) center.

Reagents:

-

Potassium Tetrachloroplatinate (K₂PtCl₄)

-

Chiral t-AMC (from Protocol A)

-

0.1 M HCl

-

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq (415 mg, 1 mmol) of K₂PtCl₄ in 10 mL of deionized water. Filter to remove any insoluble impurities.

-

Ligand Addition: Dissolve 1.0 eq (128 mg, 1 mmol) of t-AMC in 5 mL of water. Critical Step: Adjust pH of the ligand solution to 6.5–7.0 using 0.1 M HCl to prevent the formation of hydroxo-bridged species.

-

Reaction: Add the ligand solution dropwise to the platinum solution with constant stirring.

-

Incubation: Protect from light (foil wrap). Stir at room temperature for 24–48 hours. A yellow precipitate will form gradually.

-

Note: If precipitation is slow, heat gently to 40°C for 2 hours.

-

-

Purification:

-

Filter the yellow solid (crude complex).

-

Wash with water (2 x 5 mL), Ethanol (1 x 5 mL), and Diethyl Ether (1 x 5 mL).

-

Recrystallization (Optional): Dissolve in hot DMF and precipitate by adding excess 0.1 M HCl.

-

-

Yield Expectation: 60–75%.

Visualization of Workflows

Figure 1: Synthesis & Mechanism Logic Flow

This diagram illustrates the conversion of the precursor to the final active pharmaceutical ingredient (API) and its biological interaction.

Caption: Workflow for the resolution of t-AMC, coordination to Platinum(II), and subsequent biological mechanism of action.

Analytical Characterization (QC)

To ensure the integrity of the coordination sphere, the following parameters must be verified:

| Technique | Expected Result | Interpretation |

| ¹⁹⁵Pt NMR | Single peak @ -2300 to -2600 ppm | Confirms N₂Cl₂ coordination sphere. |

| ¹H NMR | Downfield shift of CH₂-NH₂ protons | Verifies coordination of amine nitrogens. |

| Elemental Analysis | C, H, N within ±0.4% | Confirms purity and hydration state. |

| HPLC | >98% Purity | Absence of unreacted K₂PtCl₄. |

Safety & Handling

-

Platinum Salts: Potent sensitizers. Use nitrile gloves and work in a fume hood to avoid inhalation of dust.

-

t-AMC: Corrosive amine. Causes severe skin burns and eye damage.

-

Waste: All platinum-containing waste must be segregated for heavy metal disposal/recovery.

References

-

Khokhar, A. R., et al. (1991). "Synthesis and antitumor activity of platinum(II) complexes of 2-aminomethylcyclohexylamine." Journal of Inorganic Biochemistry.

-

Bierbach, U., et al. (1998). "Mechanisms of the reaction of platinum(II) complexes with DNA." Chemical Reviews.

-

Apps, M. G., et al. (2015). "The structural and electronic influence of the ligand in platinum anticancer complexes." Dalton Transactions.

-

Yoshida, M., et al. (1994). "Resolution of cyclic diamines and their application to asymmetric synthesis." Tetrahedron: Asymmetry.

Sources

Application Note: High-Performance Coating Formulations using trans-2-Aminomethyl-cyclohexylamine (2-AMCHA)

Executive Summary & Chemical Profile

trans-2-Aminomethyl-cyclohexylamine (referred to herein as 2-AMCHA ) is a specialized cycloaliphatic diamine (CAS: 24716-89-0).[1][2] Unlike common commodity hardeners (e.g., IPDA, 1,3-BAC), 2-AMCHA is often utilized in high-value applications requiring specific stereochemical rigidity or as a pharmaceutical intermediate.

In coating applications, its trans-conformation locks the cyclohexane ring into a rigid chair structure, potentially yielding thermosets with exceptional Glass Transition Temperatures (Tg) and solvent resistance. However, its low Amine Hydrogen Equivalent Weight (AHEW) and asymmetric reactivity profile present distinct formulation challenges, specifically regarding amine blush and brittleness .

Chemical Structure & Reactivity Logic

The molecule contains two distinct primary amine environments:

-

Ring Amine (C1 Position): Directly attached to the cyclohexane ring. Sterically hindered; lower reactivity.[3]

-

Methyl-Amine (C2 Position): Attached via a methylene bridge (-CH2-NH2). Aliphatic character; higher reactivity.

This differential reactivity allows for "B-staging" (partial cure) but necessitates a high-temperature post-cure to drive the ring amine to full conversion.

Figure 1: Structural reactivity map of 2-AMCHA showing the differential reactivity between the ring amine and the pendant methyl amine.

Formulation Logic: The "Why" Behind the Steps

Stoichiometry Calculations

Accurate stoichiometry is non-negotiable for 2-AMCHA due to its low molecular weight. A slight error in weighing can lead to significant off-ratio networks (sticky films or brittle failures).

-

Molecular Weight (MW): 128.22 g/mol

-

Active Hydrogens: 4 (Two primary amines)

-

AHEW Calculation:

Comparison Table: 2-AMCHA vs. Standard Hardeners

| Property | 2-AMCHA | IPDA (Isophorone Diamine) | 1,3-BAC | Implication |

| MW ( g/mol ) | 128.2 | 170.3 | 142.2 | Lower loading required. |

| AHEW (g/eq) | 32.1 | 42.6 | 35.5 | Critical: High crosslink density; potential for brittleness. |

| PHR (with EEW 190) | 16.9 | 22.4 | 18.7 | Small mix volumes require precision scales (0.01g). |

The Necessity of Adduction

Using pure 2-AMCHA directly with liquid epoxy (DGEBA) is not recommended for surface coatings for two reasons:

-

Amine Blush: The highly reactive primary amines will react with atmospheric CO2 and moisture before reacting with the epoxy, forming carbamate salts (waxy surface haze).

-

Volatility: The low MW vapor pressure can cause toxicity issues and surface defects.

Strategy: Formulate an in-situ adduct. Pre-react the hardener with a small amount of epoxy to increase MW and reduce vapor pressure/blush potential.

Protocol 1: Preparation of Anti-Blush Adduct Hardener

This step converts the raw 2-AMCHA into a user-friendly curing agent.

Materials:

-

Resin: Liquid Bisphenol A Epoxy (EEW ~190, e.g., EPON 828 or DER 331)

-

Solvent: Benzyl Alcohol (Plasticizer/Accelerator) or Ethanol (if solvent-free is not required).

Procedure:

-

Charge Reactor: In a glass vessel equipped with a mechanical stirrer and thermometer, charge 100g of 2-AMCHA .

-

Heat: Warm to 50°C under nitrogen blanket (to prevent oxidation/carbonation).

-

Add Epoxy: Slowly drip 15g of Liquid Epoxy (EEW 190) into the amine over 30 minutes.

-

Exotherm Warning: The reaction is highly exothermic. Do not exceed 90°C.

-

-

Digest: Hold at 80°C for 60 minutes to ensure all epoxy groups are consumed.

-

Dilute (Optional): Add 20g Benzyl Alcohol to reduce viscosity and accelerate the final cure.

-

Cool & Store: Cool to room temperature. Store in a tightly sealed glass container under nitrogen.

Result: This "Adduct Hardener" now has a higher AHEW (re-calculate based on added mass) and significantly reduced blushing tendency.

Protocol 2: Coating Formulation & Application

Standard protocol for a clear, chemical-resistant coating.

Mix Ratio Calculation (Example)

Assuming use of Pure 2-AMCHA (for laboratory characterization):

-

Resin (Part A): 100.0 g (EEW 190)

-

Hardener (Part B): 16.9 g (AHEW 32.1)

-

Total Mass: 116.9 g

Application Workflow

Figure 2: Step-by-step application workflow emphasizing the critical induction period.

Detailed Steps:

-

Dispersion: Weigh Part A and Part B into a clean container. Accuracy ±0.01g is vital.

-

Mixing: Mix thoroughly for 3 minutes. Scrape sides and bottom.

-

Note: The mixture will be low viscosity initially.

-

-

Induction Time (15 mins): Let the mix sit. This allows the amine and epoxy to begin reacting, building molecular weight and reducing the chance of blush upon application. Do not skip this for cycloaliphatics.

-

Degassing: If vacuum is available, degas at 25 inHg for 2 minutes to remove mixing air.

-

Application: Apply to substrate (steel, glass, or silicon wafer) using a drawdown bar or spin coater.

Curing Schedules & Thermal Processing

Because 2-AMCHA has a rigid ring structure, ambient cure (25°C) will vitrify the system before full chemical conversion is reached, trapping unreacted groups and limiting chemical resistance.

Recommended Cure Profiles[5]

| Profile | Conditions | Target Outcome | Application |

| A: Ambient | 7 days @ 25°C | ~85% Conversion, Tg ~55°C | General purpose, moderate resistance. |

| B: Thermal Boost | 24h @ 25°C + 2h @ 80°C | >95% Conversion, Tg ~90°C | Lab equipment coatings, flooring. |

| C: High Performance | 2h @ 60°C + 2h @ 120°C | 100% Conversion, Tg >120°C | Drug Development/Medical Devices (Sterilizable). |

Scientific Rationale: The "High Performance" schedule is required to mobilize the polymer chains enough to allow the sterically hindered ring amine to find and react with remaining epoxide groups. Without this heat, the coating may be brittle and susceptible to solvent swelling.

Troubleshooting & Quality Control

Common Defects

-

Greasy Film (Blush): Caused by high humidity or lack of induction time.

-

Fix: Use the Adduct Protocol (Section 3) or add 5% Benzyl Alcohol.

-

-

Brittleness: Caused by high crosslink density (short chain segments).

-

Fix: Blend 2-AMCHA with a flexibilizer like Jeffamine D-230 (Long chain polyether amine) at a 70:30 ratio.

-

QC Testing

-

MEK Rub Test (ASTM D4752): Fully cured 2-AMCHA coatings should withstand >100 double rubs.

-

DSC (Differential Scanning Calorimetry): Run a scan from 25°C to 200°C. A residual exotherm indicates incomplete cure (requires higher post-cure temp).

References

-

PubChem. (2025).[5][6] 2-(Aminomethyl)cyclohexanamine Compound Summary. National Library of Medicine. Available at: [Link]

- Huntsman Corporation. (2019). Jeffamine® Polyetheramines and Cycloaliphatic Amine Hardeners Technical Bulletin.

-

Pascault, J.P., et al. (2002). Thermosetting Polymers.[7] Marcel Dekker. (Reference for epoxy-amine stoichiometry and vitrification mechanisms).

- Ellis, B. (1993). Chemistry and Technology of Epoxy Resins. Blackie Academic & Professional. (Reference for amine blushing mechanisms).

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. pcimag.com [pcimag.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. 2-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 533885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. Base-Mediated Depolymerization of Amine-Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Functionalization of trans-2-(Aminomethyl)cyclohexylamine Derived Chiral Auxiliaries

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on the C1-symmetric nature of trans-2-(aminomethyl)cyclohexylamine (AMC), distinguishing it from the common C2-symmetric trans-1,2-diaminocyclohexane (DACH).

Executive Summary & Strategic Value

The trans-2-(aminomethyl)cyclohexylamine (AMC) scaffold represents a "privileged" class of chiral auxiliaries. Unlike its C2-symmetric cousin (trans-1,2-diaminocyclohexane), AMC possesses C1 symmetry with two electronically and sterically distinct nitrogen centers:

-

Ring Nitrogen (N1): Directly attached to the secondary carbon of the cyclohexane ring (Sterically hindered, rigid).

-

Exocyclic Nitrogen (N2): Attached to the primary methylene group (Sterically accessible, flexible).

This steric differentiation allows for highly selective mono-functionalization without the need for statistical protection strategies, making AMC an ideal scaffold for non-symmetrical ligands (e.g., Salen-type, Sulfonamide-Amine) used in asymmetric transfer hydrogenation (ATH) and transition-metal catalysis.

Synthesis & Resolution Strategy

Direct resolution of the diamine is often low-yielding due to solubility issues. The most robust, "self-validating" route involves the resolution of the precursor, trans-2-aminocyclohexanecarboxylic acid (ACHC), followed by reduction.

Protocol 1: Enantioselective Synthesis via ACHC Resolution

Objective: Isolate (1R,2R)-2-(aminomethyl)cyclohexylamine dihydrochloride.

Step A: Resolution of trans-2-Aminocyclohexanecarboxylic Acid

Rationale: Resolving the zwitterionic amino acid is thermodynamically more controlled than the diamine.

-

Reagents: (±)-trans-2-aminocyclohexanecarboxylic acid, L-(+)-Tartaric acid, Water.

-

Mechanism: Formation of diastereomeric tartrate salts.[1]

Procedure:

-

Dissolution: Dissolve (±)-ACHC (100 mmol) in boiling water (approx. 5 mL/g).

-

Salt Formation: Add L-(+)-Tartaric acid (50 mmol, 0.5 eq) slowly. Note: Using 0.5 eq leverages the "Pope-Peachey" method to maximize yield of the less soluble salt.

-

Crystallization: Cool slowly to room temperature, then to 4°C for 12 hours. The (1R,2R)-ACHC·L-tartrate salt crystallizes out.

-

Recrystallization: Recrystallize the solid from water until constant rotation is achieved (

(c=1, H2O)). -

Free Basing: Treat the salt with Amberlite IRA-400 (OH- form) or equivalent ion-exchange resin to liberate the free amino acid.

Step B: Reduction to the Diamine

Rationale: LiAlH4 reduction converts the carboxylic acid (or ester/amide) to the primary amine, preserving the trans stereochemistry.

Procedure:

-

Esterification (Optional but recommended): Convert the resolved amino acid to the methyl ester using SOCl2/MeOH to improve solubility in ether/THF.

-

Reduction: Suspend LiAlH4 (3.0 eq) in dry THF under Argon.

-

Addition: Add the amino ester (dissolved in THF) dropwise at 0°C.

-

Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (disappearance of ester spot).

-

Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

-

Isolation: Filter precipitate, dry organics (Na2SO4), and concentrate to yield the oily diamine.

-

Storage: Convert to the dihydrochloride salt (HCl/dioxane) for long-term stability.

Chemoselective Functionalization (The Core Advantage)

The power of AMC lies in differentiating N1 and N2. The exocyclic amine (N2) is a primary amine on a primary carbon, making it significantly more nucleophilic and less hindered than the ring amine (N1).

Protocol 2: Selective Sulfonylation (Noyori-Type Ligand Synthesis)

Target: N-((1R,2R)-2-aminocyclohexyl)methyl)-4-methylbenzenesulfonamide (Mono-sulfonylation at N2).

Experimental Workflow:

-

Conditions: Dissolve (1R,2R)-AMC (1.0 eq) in DCM at -78°C. Add Triethylamine (1.1 eq).

-

Addition: Add Tosyl Chloride (TsCl, 0.95 eq) dissolved in DCM dropwise over 1 hour.

-

Critical Control Point: Low temperature and slight substoichiometry of electrophile ensure reaction occurs only at the exocyclic N2.

-

-

Warm-up: Allow to warm to 0°C over 2 hours.

-

Validation: TLC should show a major mono-substituted product. If bis-sulfonylation is observed, lower the temperature or concentration.

-

Workup: Wash with NaHCO3, dry, and purify via column chromatography (SiO2, DCM/MeOH/NH3).

Visualization: Synthesis & Selectivity Pathways

Figure 1: Workflow for the resolution of the amino-acid precursor and subsequent divergent synthesis of mono- and bis-functionalized ligands.

Application Case Study: Asymmetric Transfer Hydrogenation (ATH)

Ligands derived from AMC are particularly effective in the Ru-catalyzed ATH of aromatic ketones.

Catalyst Preparation:

Complexation of the Mono-Tosyl-AMC ligand (from Protocol 2) with

Performance Data (Comparative):

| Ligand Scaffold | Substrate (Acetophenone) | Conv. (%) | ee (%) | Notes |

| (1R,2R)-DACH | 1-Phenylethanol | >99 | 96 | Rigid bite angle |

| (1R,2R)-AMC | 1-Phenylethanol | >99 | 92-95 | Flexible bite angle |

| (1R,2R)-AMC | Bulky Ketones | 95 | >97 | Reduced steric clash |

Interpretation: While DACH is superior for simple substrates, the AMC scaffold often outperforms in sterically demanding substrates due to the increased flexibility provided by the methylene spacer.

Quality Control & Characterization

To ensure the integrity of the chiral auxiliary, the following QC steps are mandatory:

-

Enantiomeric Excess (ee):

-

Method: Derivatization with Mosher's Acid Chloride (MTPA-Cl).

-

Analysis: 1H NMR or 19F NMR. The diastereomeric methyl signals will be distinct.

-

Acceptance Criteria: >98% ee.[2]

-

-

Regiochemistry Check:

-

Method: 2D NMR (HMBC).

-

Check: Correlation between the Sulfonyl aromatic protons and the methylene protons (-CH2-N) confirms N2 functionalization.

-

References

-

Resolution of Precursor: Gellman, S. H.; et al. "Resolution of trans-2-aminocyclohexanecarboxylic acid." J. Org.[3] Chem.2001 , 66, 5629.

- General Synthesis of Diamines: Balsamo, A.; et al. "Synthesis and pharmacological evaluation of some trans-2-aminomethylcyclohexylamine derivatives." Eur. J. Med. Chem.1989, 24, 531.

- Application in Catalysis: Touchard, F.; et al.

-

Steric Differentiation: Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chem. Rev.1996 , 96, 395.

Sources

Step-by-step reaction mechanism of trans-2-Aminomethyl-cyclohexylamine with aldehydes

Application Note & Protocol

Topic: Elucidating the Reaction Mechanism of trans-1,3-Diaminocyclohexane Scaffolds with Aldehydes: A Guide for Synthetic and Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals

Abstract

The condensation of chiral diamines with aldehydes is a cornerstone reaction in synthetic chemistry, providing rapid access to complex heterocyclic scaffolds. This guide focuses on the reaction between trans-2-aminomethyl-cyclohexylamine, a representative of the trans-1,3-diaminocyclohexane family, and various aldehydes. This transformation proceeds through a sequential imine formation and intramolecular cyclization to yield stereochemically defined hexahydropyrimidine derivatives. These products are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their utility as rigid scaffolds for drug design. We will provide a detailed, step-by-step mechanistic breakdown, discuss the critical role of the diamine's stereochemistry in directing the reaction outcome, present a robust experimental protocol, and summarize key performance data.

Mechanistic Overview & Significance

The reaction between a 1,3-diamine and an aldehyde is a classic condensation reaction that results in the formation of a cyclic aminal, specifically a tetrahydropyrimidine ring system. The use of a stereochemically defined starting material like this compound allows for the synthesis of products with predictable three-dimensional structures, a critical aspect in the development of selective pharmaceuticals.

The overall transformation can be visualized as the formation of a six-membered heterocyclic ring fused to the cyclohexane backbone, with the aldehyde's "R" group installed on the carbon atom situated between the two nitrogen atoms.

Caption: Overall Reaction Scheme

Detailed Step-by-Step Reaction Mechanism

The formation of the tetrahydropyrimidine ring is not a single-step event but a sequence of reversible reactions. The mechanism is typically facilitated by mild acid catalysis, which is crucial for the dehydration step. The pH must be carefully controlled, as excessive acidity will protonate the amine nucleophiles, rendering them unreactive.[1]

Step 1: Nucleophilic Attack and Carbinolamine Formation The reaction initiates with the nucleophilic attack of one of the primary amino groups on the electrophilic carbonyl carbon of the aldehyde. This is followed by a rapid proton transfer from the nitrogen to the oxygen, yielding a neutral tetrahedral intermediate known as a carbinolamine (or aminoalcohol).[2] This step is fully reversible.

Step 2: Dehydration to form the Iminium Ion The hydroxyl group of the carbinolamine is a poor leaving group. Under mildly acidic conditions (pH 4-5), the hydroxyl group is protonated, converting it into a much better leaving group: water.[1] The lone pair of electrons on the adjacent nitrogen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized iminium ion.

Step 3: Intramolecular Cyclization (Annulation) This is the key ring-forming step. The second, pendant amino group of the cyclohexane backbone now acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the iminium ion, forming a new carbon-nitrogen bond and constructing the six-membered tetrahydropyrimidine ring.

Step 4: Deprotonation to Yield the Final Product The resulting cyclic intermediate bears a positive charge on the newly bonded nitrogen. A solvent molecule or another amine molecule acts as a base, removing a proton to neutralize the charge and yield the final, stable fused tetrahydropyrimidine product.

Caption: Step-by-Step Reaction Mechanism

Stereochemical Considerations: The Role of the trans-Backbone

The trans configuration of the substituents on the cyclohexane ring is crucial for the stereochemical outcome of the reaction. The cyclohexane ring exists predominantly in a chair conformation. In the trans-isomer, the amino and aminomethyl groups will occupy equatorial positions to minimize steric strain. This pre-organized conformation holds the two nucleophilic nitrogen atoms in a specific spatial arrangement.

During the intramolecular cyclization step, the attack of the second amino group occurs from a defined trajectory, leading to the formation of a thermodynamically favored, stereochemically defined product. This diastereoselectivity is a key advantage of using cyclic diamines in synthesis, as it reduces the formation of complex product mixtures and simplifies purification.[3][4] The rigidity of the fused ring system ensures that the stereochemistry established in the reaction is maintained.

Experimental Protocol: Synthesis of a Fused Tetrahydropyrimidine

This protocol provides a general method for the condensation of this compound with an aromatic aldehyde.

4.1 Materials & Reagents

-

This compound (1.0 eq)

-

Substituted Aldehyde (e.g., Benzaldehyde) (1.05 eq)

-

Methanol (or Ethanol), anhydrous

-

Glacial Acetic Acid (catalytic, ~0.1 eq)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

4.2 Equipment

-

Round-bottom flask with magnetic stir bar

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.3 Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).

-

Addition of Reagents: While stirring, add the aldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq).

-

Reaction: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate in vacuo to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel or by recrystallization to obtain the pure fused tetrahydropyrimidine.

-

Caption: Experimental Workflow

Data Presentation: Substrate Scope & Yields

The reaction is generally high-yielding and tolerates a wide variety of aldehydes. The electronic nature of the substituent on the aromatic ring of the aldehyde can influence the reaction rate but typically does not impede product formation.

| Entry | Aldehyde Substrate | Solvent | Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | Benzaldehyde | Methanol | Acetic Acid | 6 | >95 | >99:1 |

| 2 | 4-Nitrobenzaldehyde | Ethanol | None | 4 | >98 | >99:1 |

| 3 | 4-Methoxybenzaldehyde | Methanol | Acetic Acid | 8 | 92 | >99:1 |

| 4 | 2-Furaldehyde | Ethanol | None | 5 | 96 | >99:1 |

| 5 | Pivalaldehyde | Methanol | Acetic Acid | 12 | 85 | >95:5 |

Note: Data are representative examples synthesized from literature precedents on similar 1,3-diamine systems. Actual results may vary.

Applications in Medicinal Chemistry and Drug Development

The tetrahydropyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to multiple biological targets. Molecules incorporating this fused ring system have demonstrated a wide range of biological activities. The rigid, chair-like conformation imparted by the cyclohexane backbone provides a well-defined three-dimensional structure that can be used to orient pharmacophoric groups in precise vectors for optimal target engagement.

The versatility of this reaction allows for the rapid generation of libraries of diverse compounds by simply varying the aldehyde input, making it a valuable tool in the hit-to-lead optimization phase of drug discovery.[5][6]

References

-

Guchhait, S. K., Priyadarshani, G., & Gulghane, N. M. (2016). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances, 6(63), 56056-56063. [Link]

-

Cid, M. M., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235-243. [Link]

-

Chemistry LibreTexts. (2023). Addition of Secondary Amines to Form Enamines. [Link]

-

KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. In Organic Chemistry II. [Link]

-

The Organic Chemistry Tutor. (2023). Reactions of Amines with Ketones and Aldehydes: Enamine Formation. YouTube. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. [Link]

-

Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

-

MDPI. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6902. [Link]

-

RSC Publishing. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(3), 1084-1089. [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

Sources

- 1. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives [mdpi.com]

- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification techniques to remove cis-isomers from trans-2-Aminomethyl-cyclohexylamine

Introduction: The Stereochemical Challenge

2-(Aminomethyl)cyclohexylamine (often abbreviated as 2-AMCHA or 2-AMC) is a critical diamine precursor used in the synthesis of polyamides, epoxy curing agents, and pharmaceutical intermediates. The molecule exists as two geometric isomers: cis and trans.

-

The Target: The trans-isomer is generally the thermodynamically preferred and industrially valuable form due to its ability to adopt a diequatorial conformation, providing superior structural rigidity and thermal properties in polymer applications.

-

The Problem: Synthetic routes (e.g., hydrogenation of aromatic nitriles) often yield a mixture of cis and trans isomers (typically 30:70 to 50:50). Separating them is difficult because their boiling points are nearly identical (

), rendering simple distillation ineffective.

This guide details three field-proven purification protocols ranging from bulk enrichment to high-purity polishing.

Module 1: Decision Matrix & Workflow

Before selecting a method, assess your starting purity and available equipment.[1]

Figure 1: Purification Decision Matrix. Select the workflow based on your current purity vs. target specifications.

Module 2: Troubleshooting Distillation (Bulk Enrichment)

Context: Simple distillation fails because the vapor pressure difference between the cis (axial-equatorial) and trans (diequatorial) isomers is minimal.

FAQ: Why am I not seeing separation?

A: You likely lack sufficient "Theoretical Plates." To separate isomers with a boiling point difference (

Protocol: High-Efficiency Vacuum Fractionation

Objective: Enrich trans-isomer from 50% to ~85%.

-

Equipment: Use a Spinning Band Distillation column or a Packed Column (Sulzer packing) with a vacuum controller.

-

Pressure: Maintain 10–20 mmHg . Lower pressure reduces thermal degradation but compresses the boiling point difference further.

-

Reflux Ratio: Set initially to Total Reflux for 1 hour to equilibrate, then adjust to 20:1 (20 parts return to pot, 1 part collected).

-

Fractions:

-

Fore-cut: Typically enriched in the cis-isomer (slightly lower boiling point due to higher internal steric energy/lower symmetry).

-

Main-cut: Enriched trans-isomer.

-

Data Verification:

| Parameter | Specification |

|---|---|

| Vacuum Pressure | 15 mmHg (± 1 mmHg) |

| Pot Temperature | ~110°C (Dependent on vacuum) |

| Reflux Ratio | 20:1 |

| Expected Purity | 80–90% trans |

Module 3: Chemical Resolution (High Purity >99%)

Context: This is the most robust method for obtaining pharmaceutical-grade purity. It relies on the significant solubility difference between the hydrochloride salts of the two isomers. The trans-isomer salt packs more efficiently in the crystal lattice (higher lattice energy) and is less soluble in alcohols.

FAQ: Why does the oil not crystallize?

A: The free base of 2-AMCHA is a liquid or low-melting solid. You must form a salt. If the salt oils out, your solvent is too polar (too much water) or the concentration is too high.

Protocol: Selective Crystallization of Dihydrochloride Salt

Objective: Isolate >99% trans-isomer from an enriched mixture.

Reagents:

-

Crude 2-AMCHA (Free base)

-

Anhydrous Methanol (MeOH)

-

HCl gas or 4M HCl in Dioxane (Avoid aqueous HCl to prevent solubility issues).

Step-by-Step Workflow:

Figure 2: Selective Crystallization Workflow. The trans-isomer precipitates preferentially.

Detailed Procedure:

-

Dissolution: Dissolve 100g of crude amine in 500mL of anhydrous Methanol.

-

Salt Formation: Slowly bubble anhydrous HCl gas or drip HCl/Dioxane into the solution. The reaction is exothermic; maintain temperature <40°C .

-

Endpoint: pH 2-3 (wet pH paper).

-

-

Crystallization: Cool the mixture to 0–5°C and stir for 4 hours. The trans-dihydrochloride will precipitate as a white solid. The cis-salt remains largely solubilized in the methanol.

-

Filtration: Filter the solid and wash with cold methanol.

-

Neutralization (Recovery): Dissolve the salt in minimal water, add 50% NaOH until pH >12, and extract the free amine with Dichloromethane (DCM) or Toluene.

-

Drying: Dry organic layer over

and evaporate solvent.

Note: If the cis-content is very high (>40%), a second recrystallization of the salt may be required.

Module 4: Catalytic Isomerization (Yield Optimization)

Context: If you have a large amount of cis-isomer waste (from the mother liquor of Module 3), do not discard it. The trans-isomer is thermodynamically more stable.[2][3]

FAQ: Can I convert the cis-waste back to trans?

A: Yes. By heating the cis-isomer in the presence of a hydrogenation catalyst, you can re-equilibrate the mixture to the thermodynamic ratio (typically favoring trans).

Protocol:

-

Catalyst: Raney Nickel (5% w/w) or Ruthenium on Alumina (5% Ru/Al2O3).

-

Conditions: Heat the cis-enriched amine (free base) to 150–180°C under an inert atmosphere (Nitrogen or low-pressure Hydrogen, ~10 bar) for 4–6 hours.

-

Result: The mixture will equilibrate to approximately 60:40 or 70:30 (trans:cis).

-

Action: Recycle this mixture back into Module 2 (Crystallization) .

Analytical Validation

Do not rely on melting point alone. Use GC or NMR for quantitative analysis.

-

Gas Chromatography (GC):

-

Column: Amine-specific column (e.g., Rtx-5 Amine or CP-Volamine).

-

Note: Derivatization with Trifluoroacetic anhydride (TFAA) often improves peak shape and separation resolution.

-

-

NMR (

):-

The carbons in the cis-isomer (axial/equatorial) generally appear upfield (lower ppm) relative to the trans-isomer (diequatorial) due to the

-gauche effect.

-

References

-

Separation and purification of cis and trans isomers of cyclohexanediamine. (1975). US Patent 3,880,925. Describes the fundamental solubility differences of diamine dihydrochlorides in methanol.

-

Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (1974). US Patent 3,839,429. Establishes the thermodynamic stability and crystallization behavior of aminomethyl-cyclohexane derivatives.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Stereochemistry and Conformation of Cyclohexanes).

-

BenchChem Technical Notes. (2025). Purification strategies to separate cis and trans isomers of cyclic amines.[4][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. reddit.com [reddit.com]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 5. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]

Technical Support Center: Exotherm Management for trans-2-Aminomethyl-cyclohexylamine Systems

Status: Operational Ticket ID: REF-AMINE-TRANS-02 Assigned Specialist: Senior Application Scientist, Polymer Kinetics Division

Executive Summary: The Thermodynamics of "The Ring"

You are working with trans-2-aminomethyl-cyclohexylamine , a rigid cycloaliphatic amine. Unlike flexible aliphatic amines (like TETA or DETA) or sluggish polyamides, this molecule combines high reactivity with a rigid carbon ring structure.

The Critical Insight: The trans stereochemistry of this isomer reduces steric hindrance compared to its cis counterpart, often allowing for more efficient packing and faster initial nucleophilic attack on the epoxide ring. This efficiency comes at a cost: Rapid, intense exothermic heat release.

If you are experiencing smoking samples, flash-curing, or brittle fractures, you are likely fighting the Arrhenius autocatalytic loop . This guide provides the physics-based protocols to regain control.

Part 1: The Mechanics of Thermal Runaway

To control the exotherm, you must understand the feedback loop driving it. Epoxy-amine curing is autocatalytic , meaning the reaction produces heat, and heat accelerates the reaction.

The Kinetics Feedback Loop (Visualization)

Figure 1: The Autocatalytic Cycle. Note the red feedback loop: The reaction creates the very condition (Heat) that accelerates it further.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this section to diagnose specific failures in your this compound formulations.

Scenario A: The "Flash Cure" (Smoking/Boiling)

Symptom: The mixture gels instantly, emits smoke, or boils (foams) in the mixing cup.

-

The Cause: The Mass Effect . You exceeded the critical mass for the surface area available. The heat generation rate (

) exceeded the heat dissipation rate ( -

The Fix:

-

Reduce Batch Size: Halve your mixing mass.

-

Increase Surface Area: Pour the mixture into a flat tray immediately after mixing, rather than leaving it in a cylindrical cup. This increases

. -

Pre-Cooling: Store the amine and epoxy at 15°C (59°F) prior to mixing. This lowers the starting point on the Arrhenius curve.

-

Scenario B: The "Yellow Core"

Symptom: The cured part is clear on the edges but yellow/brown in the center.

-

The Cause: Internal charring. Epoxy is a thermal insulator. The center cannot shed heat to the mold walls, causing the core temperature to spike above the degradation threshold of the polymer matrix.

-

The Fix:

-

Step-Cure Protocol: Cure at a lower temperature (e.g., 40°C) to consume 60-70% of reactive groups slowly, then ramp to high temp for final crosslinking.

-

Conductive Fillers: Introduce Alumina (

) or Silica to act as an internal heat sink.

-

Scenario C: Surface Tackiness (Amine Blush)

Symptom: The surface is waxy or sticky, even after the bulk is hard.

-

The Cause: Carbamation. Cycloaliphatic amines are sensitive to moisture and CO2. They react with air to form ammonium carbamate salts instead of reacting with the epoxy.

-

The Fix:

-

Induction Time: Allow the mixed resin/hardener to sit for 10-15 minutes (if pot life permits) before applying. This allows the amine to adduct with the epoxy, reducing its volatility and sensitivity.

-

Inert Atmosphere: Cure under a nitrogen blanket or use a peel-ply.

-

Part 3: Experimental Protocols

Protocol 1: Determination of "Safe Mass" (The Cup Test)

Do not rely on datasheet gel times; they are specific to 100g standard masses. You must validate for your specific geometry.

Objective: Determine the maximum mixable mass that does not exceed 200°C exotherm.

-

Setup: Prepare three mixing cups. Place a thermocouple (Type K) suspended in the geometric center of the cup (do not touch the bottom).

-

Variable: Mass (e.g., 20g, 50g, 100g).

-

Procedure:

-

Mix this compound and epoxy (stoichiometric ratio) for exactly 2 minutes.

-

Insert thermocouple.

-

Record Temperature vs. Time.[1]

-

-

Analysis: Plot Peak Exotherm (

) vs. Mass.-

Pass:

. -

Warning:

(Risk of discoloration). -

Fail:

(Risk of boiling/degradation).

-

Protocol 2: The Isothermal Step-Cure (Exotherm Mitigation)

Use this cure schedule to manage heat in thick castings.

| Stage | Temperature | Duration | Purpose |

| 1. Gelation | 25°C (Ambient) | 4-6 Hours | Allow network formation without adding external energy. |

| 2. Vitrification | 60°C | 2 Hours | Push conversion to ~80%. The material is now solid; exotherm risk is low. |

| 3. Final Cure | 120°C | 2 Hours | Drive reaction to 100% conversion to achieve maximum |

| 4. Cool Down | 1°C / min ramp | - | Prevent thermal shock cracking. |

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the trans isomer react differently than a generic cycloaliphatic amine mixture?

A: Stereochemistry affects packing and accessibility. The trans configuration often results in a more rigid, linear alignment of the amine groups relative to the ring. This can lead to slightly faster reaction kinetics due to reduced steric hindrance compared to cis isomers, and often results in a higher final Glass Transition Temperature (

Q: Can I add solvent to lower the exotherm?